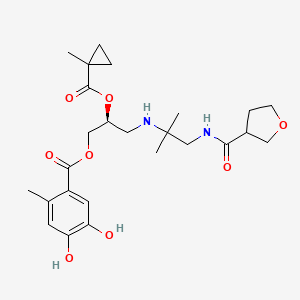
((2S)-3-((1,1-Dimethyl-2-(tetrahydrofuran-3-carbonylamino)ethyl)amino)-2-(1-methylcyclopropanecarbonyl)oxy-propyl) 4,5-dihydroxy-2-methyl-benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OT-730 is under investigation in clinical trial NCT00753168 (Phase 1-2 Evaluation of OT-730 Eye Drops in Reducing the Intraocular Pressure in Patients With Ocular Hypertension or Open-angle Glaucoma).
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Potential
A study by Tengler et al. (2013) explored the synthesis and biological evaluation of compounds similar to ((2S)-3-((1,1-Dimethyl-2-(tetrahydrofuran-3-carbonylamino)ethyl)amino)-2-(1-methylcyclopropanecarbonyl)oxy-propyl) 4,5-dihydroxy-2-methyl-benzoate. These compounds were tested against mycobacterial species, demonstrating higher activity against M. avium subsp. paratuberculosis and M. intracellulare than standard treatments. This indicates potential antimycobacterial applications for compounds in this class (Tengler et al., 2013).
Role in Photobiological Reactions
Leitich and Heise (2002) investigated the photoreactions of compounds, including those structurally related to this compound. The study focused on understanding the rearrangements and photostability of these compounds, shedding light on their potential in photochemical processes (Leitich & Heise, 2002).
Eigenschaften
CAS-Nummer |
870809-51-1 |
|---|---|
Molekularformel |
C25H36N2O8 |
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
[(2S)-2-(1-methylcyclopropanecarbonyl)oxy-3-[[2-methyl-1-(oxolane-3-carbonylamino)propan-2-yl]amino]propyl] 4,5-dihydroxy-2-methylbenzoate |
InChI |
InChI=1S/C25H36N2O8/c1-15-9-19(28)20(29)10-18(15)22(31)34-13-17(35-23(32)25(4)6-7-25)11-27-24(2,3)14-26-21(30)16-5-8-33-12-16/h9-10,16-17,27-29H,5-8,11-14H2,1-4H3,(H,26,30)/t16?,17-/m0/s1 |
InChI-Schlüssel |
ANXXSWNMHQHOQC-DJNXLDHESA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1C(=O)OC[C@H](CNC(C)(C)CNC(=O)C2CCOC2)OC(=O)C3(CC3)C)O)O |
Kanonische SMILES |
CC1=CC(=C(C=C1C(=O)OCC(CNC(C)(C)CNC(=O)C2CCOC2)OC(=O)C3(CC3)C)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




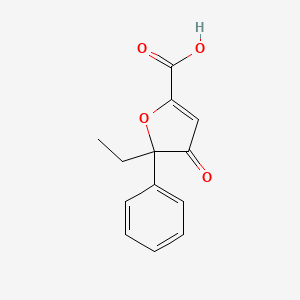

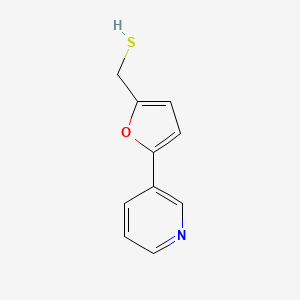

![Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]-](/img/structure/B3064069.png)
![3-methyl-2-phenylchromeno[4,3-c]pyrazol-4(2H)-one](/img/structure/B3064072.png)
![1-Biphenyl-4-yl-3-aza-bicyclo[3.1.0]hexane](/img/structure/B3064080.png)

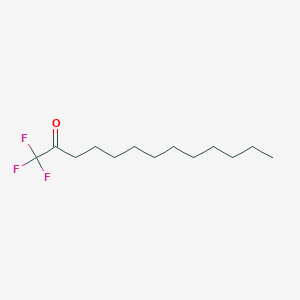

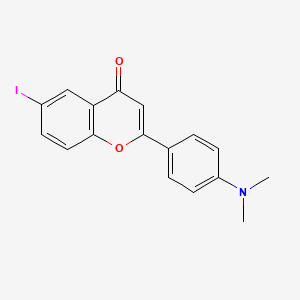
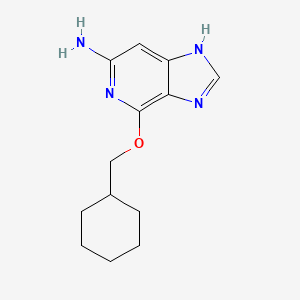
![(2,4-Dihydroindeno[1,2-c]pyrazol-3-yl)phenylamine](/img/structure/B3064139.png)